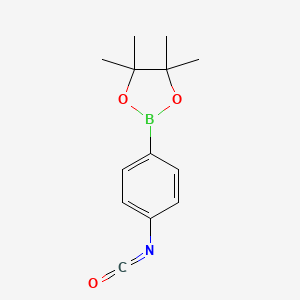![molecular formula C15H11NO2 B1303851 Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate CAS No. 89900-95-8](/img/structure/B1303851.png)
Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate
Vue d'ensemble
Description
Comparative Computational Analysis
The first paper presents a computational analysis of the electronic structure and molecular properties of 4-n-methyl-4´-cyanobiphenyl, a nematic liquid crystal. The study uses ab-initio HF/6-31G(d, p) and DFT B3LYP/6-31G(d, p) methods to optimize the molecular geometry and calculate various molecular and thermodynamic properties, including total energy, dipole moment, entropy, enthalpy, Gibbs free energy, and HOMO and LUMO energies. Vibrational assignments of the molecule were also carried out, providing insights into the experimental observations available in the literature .
Synthesis Analysis
The second paper discusses the synthesis of related compounds, specifically methyl 2-amino-3H-1-benzazepine-4-carboxylates and 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates. These compounds were synthesized from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes, demonstrating a method that could potentially be applied to the synthesis of methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate .
Molecular Structure Analysis
In the third paper, a quantum mechanical study of the structure and spectroscopic properties of 4-methyl-2-cyanobiphenyl is presented. The study includes FT-IR, FT-Raman, 13C, 1H NMR, and UV-vis spectroscopy, as well as calculations of the first order hyperpolarizability and related properties. The NBO analysis indicates intramolecular charge transfer within the molecule, which is relevant for understanding the electronic properties of methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate .
Chemical Reactions Analysis
The fifth paper provides insights into the synthesis of 2-cyano-4´-methylbiphenyl, which is closely related to the target compound. The synthesis involves a condensation reaction using a Grignard reagent and discusses the by-products that can occur during the process. This information is valuable for understanding the potential challenges and impurities that may arise during the synthesis of methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate .
Physical and Chemical Properties Analysis
Although not directly related to methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate, the fourth paper provides an example of the crystal structure analysis of a similar compound, which could offer insights into the physical properties that might be expected for the target compound. The study describes the synthesis, crystal structure, and hydrogen bonding interactions within the crystal lattice .
The sixth paper discusses the crystal structures of chiral mesogenic compounds with a biphenyl carboxylate structure. The study provides details on the crystallographic data and the molecular tilt angles within the smectic-like layer structure, which could be relevant when considering the mesophase behavior of methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate and related compounds have been a focus in synthetic organic chemistry. Ardeleanu et al. (2018) reported synthetic approaches towards 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a compound structurally related to methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. These compounds are valuable organic ligands for preparing metal-organic frameworks. They also detailed two synthetic pathways and provided characterization using IR, 1H- and 13C-NMR spectroscopy, and single crystal X-ray structures for the target compound and intermediates (Ardeleanu et al., 2018).
Application in Fluorescent Sensors
- Das, Mohar, and Bag (2021) synthesized an optical chloride sensor from methyl 2′-aminobiphenyl-4-carboxylate, a compound related to methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. They achieved selective nitration in the 2′ position of methyl biphenyl-4-carboxylate, which resulted in a sensor with bright blue emission in various organic solvents and an enhanced bright green emission in the presence of chloride ions (Das, Mohar, & Bag, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYLQUDLOIWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377444 | |
| Record name | Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
CAS RN |
89900-95-8 | |
| Record name | Methyl 4′-cyano[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
